molecular formula C20H26N2O3 B1666180 BENZAMIDE, N-(5-(p-((2-HYDROXYETHYL)AMINO)PHENOXY)PENTYL)- CAS No. 103387-97-9

BENZAMIDE, N-(5-(p-((2-HYDROXYETHYL)AMINO)PHENOXY)PENTYL)-

Cat. No. B1666180
CAS RN: 103387-97-9
M. Wt: 342.4 g/mol
InChI Key: CKEHBPXLKBXNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(5-(p-((2-hydroxyethyl)amino)phenoxy)pentyl)- is a bioactive chemical.

Scientific Research Applications

  • Metalloligands Designing Single-Molecule and Single-Chain Magnets : This study discusses the coordination of 2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide ligands with copper ions to create metalloligands. These metalloligands, when reacted with lanthanide salts, yield tetranuclear complexes, demonstrating single-molecule magnet (SMM) and single-chain magnet (SCM) behavior, particularly in tetranuclear Tb complexes (Costes, Vendier, & Wernsdorfer, 2010).

  • Antimicrobial and Antioxidant Activities : A new benzamide isolated from endophytic Streptomyces showed notable antimicrobial and antioxidant activities. This research highlights the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents (Yang et al., 2015).

  • Synthesis and Neuroleptic Activity of Benzamides : This paper explores the synthesis of various benzamides and their potential neuroleptic activities. The structure-activity relationships in these compounds offer insights into designing more potent drugs for treating psychosis (Iwanami et al., 1981).

  • Synthesis of New Benzamides as Antifungal Agents : This study focuses on the synthesis of several 2-hydroxy benzamides with potential antifungal properties. The research contributes to the development of new antifungal agents, highlighting the importance of benzamides in pharmaceutical research (Narayana et al., 2004).

  • Synthesis and Antibacterial Activity of N-(3-Hydroxy-2-Pyridyl) Benzamides : This paper reports the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides and their in vitro antibacterial activity against various bacteria, indicating their potential as antimicrobial agents (Mobinikhaledi et al., 2006).

  • In Vitro Mutagenicity of Anti-Inflammatory Parsalmide Analogues : The study investigates the mutagenicity of benzamide analogues used as anti-inflammatory agents. It provides insights into the safety and mutagenic potential of these compounds, which is crucial in drug development (Cardoso et al., 2006).

  • Inhibition of Vascular Endothelial Growth Factor Receptor-2 : This research describes the discovery of benzamide derivatives as selective inhibitors of vascular endothelial growth factor receptor-2, highlighting their potential in cancer treatment (Borzilleri et al., 2006).

properties

CAS RN

103387-97-9

Product Name

BENZAMIDE, N-(5-(p-((2-HYDROXYETHYL)AMINO)PHENOXY)PENTYL)-

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide

InChI

InChI=1S/C20H26N2O3/c23-15-14-21-18-9-11-19(12-10-18)25-16-6-2-5-13-22-20(24)17-7-3-1-4-8-17/h1,3-4,7-12,21,23H,2,5-6,13-16H2,(H,22,24)

InChI Key

CKEHBPXLKBXNMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCCCCOC2=CC=C(C=C2)NCCO

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCOC2=CC=C(C=C2)NCCO

Appearance

Solid powder

Other CAS RN

103387-97-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, N-(5-(p-((2-hydroxyethyl)amino)phenoxy)pentyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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